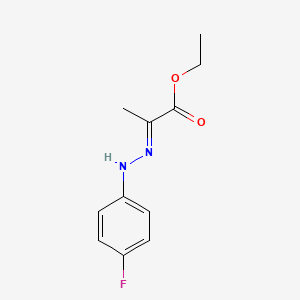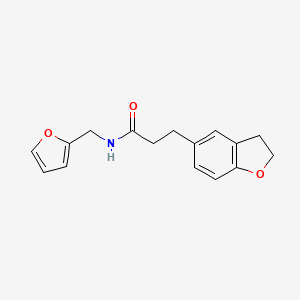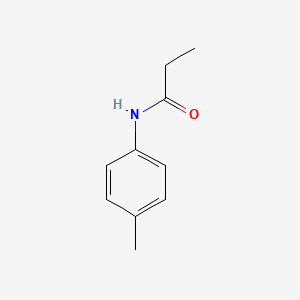![molecular formula C25H28ClN3O2S B10862783 11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10862783.png)
11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a carbothioamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can be achieved through a multi-step process involving the following key steps:
Formation of the dibenzodiazepine core: This involves the cyclization of o-isocyanodiaryl amines under radical conditions promoted by iron(II) acetylacetonate (Fe(acac)₂) and tert-butyl hydroperoxide (TBHP).
Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the dibenzodiazepine core.
Attachment of the methoxyethyl group: This can be achieved through alkylation reactions using appropriate alkylating agents.
Formation of the carbothioamide moiety: This involves the reaction of the intermediate compound with a thiocarbamoyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive dibenzodiazepines.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of dibenzodiazepine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Ion Channels: The compound could interact with ion channels, altering cellular ion flux.
The exact pathways and molecular targets involved would depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can be compared with other similar compounds, such as:
Clozapine: A well-known dibenzodiazepine derivative used as an antipsychotic agent.
Quetiapine: Another dibenzodiazepine derivative with antipsychotic properties.
Olanzapine: A thienobenzodiazepine derivative with similar therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H28ClN3O2S |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2-methoxyethyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C25H28ClN3O2S/c1-25(2)14-19-22(21(30)15-25)23(16-8-10-17(26)11-9-16)29(24(32)27-12-13-31-3)20-7-5-4-6-18(20)28-19/h4-11,23,28H,12-15H2,1-3H3,(H,27,32) |
InChI Key |
QKTWMFYAMFOUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NCCOC)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-YL]thieno[2,3-B]pyridin-3-amine](/img/structure/B10862709.png)
![N-[3-(dimethylamino)propyl]-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10862717.png)
![4-[(Methylsulfanyl)methyl]piperidine](/img/structure/B10862723.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10862724.png)
![11-(2-Methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10862730.png)


![N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10862747.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10862755.png)



![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B10862775.png)
![N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10862780.png)
